molecular formula C20H27NO3 B1195531 Trilostane

Trilostane

Katalognummer: B1195531
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: KVJXBPDAXMEYOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Trilostane involves several steps, starting with the preparation of the core steroid structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Trilostane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Hyperadrenocorticism Treatment

Trilostane is predominantly utilized for treating pituitary-dependent hyperadrenocorticism (Cushing's disease) in dogs. It functions by inhibiting the enzyme 3β-hydroxysteroid dehydrogenase, which plays a crucial role in cortisol synthesis. Clinical studies indicate that this compound effectively reduces serum cortisol levels and alleviates clinical signs associated with this condition.

  • Efficacy : Studies report that over 75% of treated dogs achieve partial to complete control of clinical signs after several months of treatment .
  • Adverse Effects : The side effects are generally mild, with occurrences ranging from 0% to 40% in various studies .

Case Study: Adrenocortical Carcinoma

A notable case involved a 12-year-old Maltese dog diagnosed with metastatic adrenocortical carcinoma. The dog was treated with this compound, resulting in improved clinical signs and a decrease in tumor size over one year. This case highlights this compound's potential as a treatment option for unresectable tumors .

Anti-inflammatory and Analgesic Properties

Recent research has unveiled this compound's novel anti-inflammatory and analgesic properties, suggesting its potential use beyond endocrine disorders.

  • Mechanism : this compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory responses. In rodent models, it significantly reduced inflammation markers and pain behaviors .
  • Applications : These findings suggest potential applications for this compound in treating inflammatory diseases and conditions involving chronic pain.

Compounding for Precision Dosing

This compound can be compounded into liquid formulations, such as suspensions in cod liver oil, allowing for more precise dosing tailored to individual patient needs. This is particularly beneficial for small dogs where standard dosages may be too high .

Formulation Stability Storage Conditions
This compound SuspensionStable for 60 daysAmber glass bottles at room temperature
Cod Liver Oil SuspensionPotency declines after 7 days if stored in plasticAmber glass bottles recommended

Research and Future Directions

Ongoing research continues to explore additional therapeutic roles for this compound, including its effects on liver enzymes and overall metabolic health. A retrospective study indicated that this compound treatment led to significant reductions in liver enzymes (alanine transaminase and alkaline phosphatase) over time, suggesting a protective effect on liver function .

Wirkmechanismus

Trilostane exerts its effects by inhibiting the enzyme 3 beta-hydroxysteroid dehydrogenase. This enzyme is involved in the conversion of pregnenolone to progesterone, a key step in the synthesis of corticosteroids and sex steroids. By inhibiting this enzyme, this compound reduces the production of cortisol and other steroids, leading to decreased hormone levels .

The molecular targets of this compound include 3 beta-hydroxysteroid dehydrogenase and delta 5,4 ketosteroid isomerase. These enzymes play crucial roles in steroid biosynthesis, and their inhibition disrupts the production of various steroids .

Vergleich Mit ähnlichen Verbindungen

Trilostane is unique compared to other similar compounds due to its specific inhibition of 3 beta-hydroxysteroid dehydrogenase. Similar compounds include:

This compound’s uniqueness lies in its selective inhibition of 3 beta-hydroxysteroid dehydrogenase, making it a valuable tool for studying this specific enzyme and its role in steroid metabolism .

Eigenschaften

IUPAC Name

5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXBPDAXMEYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.